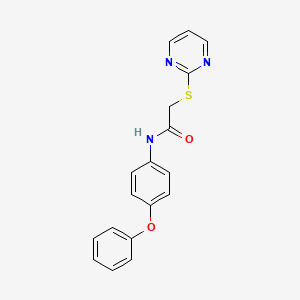
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a pyrimidinylsulfanyl group, and an acetamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy-phenyl Intermediate: This step involves the reaction of 4-bromophenol with phenol in the presence of a base such as potassium carbonate to form 4-phenoxyphenol.
Introduction of the Pyrimidinylsulfanyl Group: The next step involves the reaction of 4-phenoxyphenol with 2-chloropyrimidine-5-thiol in the presence of a base such as sodium hydride to form the intermediate compound.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its potential as a therapeutic agent
Medicine: The compound may have potential as a pharmaceutical agent due to its unique structure and biological activity. Research into its pharmacokinetics, pharmacodynamics, and toxicity can help determine its suitability for therapeutic use.
Industry: The compound can be used in the development of new materials and products. Its chemical reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide: Unique due to its combination of phenoxy, pyrimidinylsulfanyl, and acetamide groups.
N-(4-Methoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide: Similar structure but with a methoxy group instead of a phenoxy group.
N-(4-Phenoxy-phenyl)-2-(thiazol-2-ylsulfanyl)-acetamide: Similar structure but with a thiazolylsulfanyl group instead of a pyrimidinylsulfanyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(13-24-18-19-11-4-12-20-18)21-14-7-9-16(10-8-14)23-15-5-2-1-3-6-15/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJEDNCEZDVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
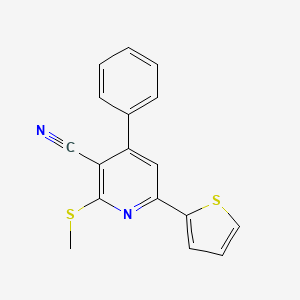
![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
![2-[2-Anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
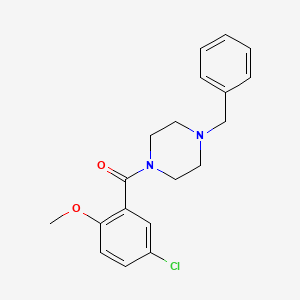
![2-(4-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)
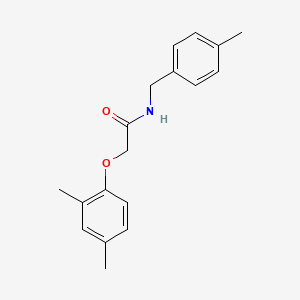
![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]acetamide](/img/structure/B5783956.png)
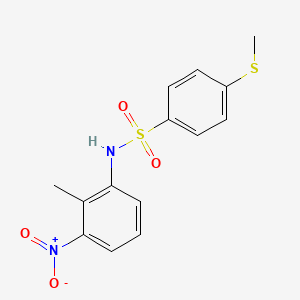
![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)

![METHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZOATE](/img/structure/B5783984.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B5783992.png)
